5-Amino-2-(3-aminophenyl)benzoxazole

Übersicht

Beschreibung

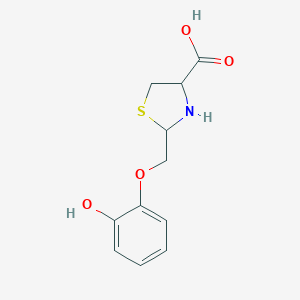

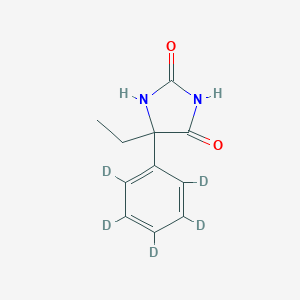

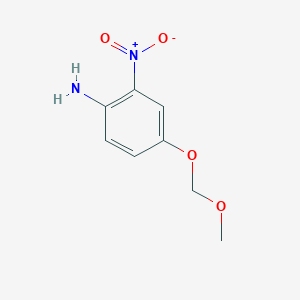

5-Amino-2-(3-aminophenyl)benzoxazole is a chemical compound with the molecular formula C13H11N3O and a molecular weight of 225.25 . It is used for research purposes .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with various carbonyl compounds under different reaction conditions . A variety of well-organized synthetic methodologies for benzoxazole have been developed using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis

Benzoxazole has been synthesized via different pathways . The traditional approach for benzoxazole synthesis is the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions .Wissenschaftliche Forschungsanwendungen

Preparation of High-Performance Polyimide Fibers

A series of aromatic copolyimide (co-PI) fibers containing benzimidazole and benzoxazole were prepared by introducing 5-amino-2-(4-aminobenzene)benzoxazole (BOA) and 2-(4-aminophenyl)-5-aminobenzimidazole (BIA) into the rigid 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA)/p-phenylenediamine (p-PDA) backbone . The resulting PI fibers exhibited excellent thermal properties and significantly improved mechanical properties .

Synthesis of Poly(benzoxazole imide)s

Two isomeric diamine monomers, 2-(3-aminophenyl)benzo[d]oxazol-5-amine (2a) and 2-(3-aminophenyl)benzo[d]oxazol-6-amine (2b), were designed and synthesized . The corresponding novel series of poly(benzoxazole imide)s (PBOPIs) were prepared with commercial tetracarboxylic dianhydrides via thermal imidization . These PBOPIs showed great thermal stability and good mechanical properties .

3. Characterization and Thermal Degradation of Polyimide 5-amino-2-(p-aminophenyl)benzoxazole (AAPB) and its derived polyimide prepared with pyromellitic dianhydride (PMDA) were synthesized . Their structures were characterized by various methods, including FT-IR, 1H NMR, Element analysis, 13C NMR, Solid-state 13CNMR, DSC, TG and XRD .

Synthesis of Polyimides

Polyimides prepared from 5-amino-2-(p-aminophenyl)benzoxazole (AAPB) with various dianhydrides were synthesized successfully via a conventional two-stage method . These polyimides have potential applications in areas requiring materials with high thermal stability and good mechanical properties .

Wirkmechanismus

Target of Action

5-Amino-2-(3-aminophenyl)benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole and its derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .

Mode of Action

The planar benzene ring of benzoxazole can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . .

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . .

Result of Action

Benzoxazole derivatives have been shown to possess potent anticancer activity . .

Eigenschaften

IUPAC Name |

2-(3-aminophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSUMZCUHPMCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354034 | |

| Record name | 5-benzoxazolamine, 2-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(3-aminophenyl)benzoxazole | |

CAS RN |

13676-48-7 | |

| Record name | 5-benzoxazolamine, 2-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)